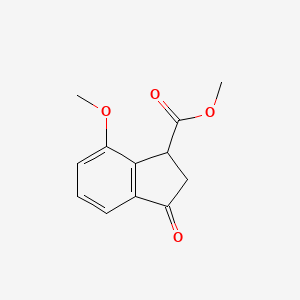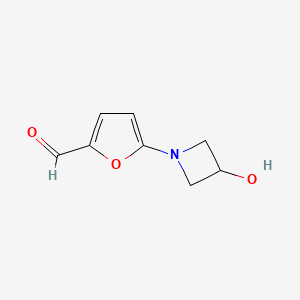
2-Fluoro-3-(3-nitrophenyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-3-(3-nitrophenyl)pyridine is a fluorinated pyridine derivative that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of both fluorine and nitro groups in its structure imparts distinct electronic characteristics, making it a valuable compound for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(3-nitrophenyl)pyridine typically involves the fluorination of a nitrophenylpyridine precursor. One common method is the reaction of 3-bromo-2-nitropyridine with a fluorinating agent such as tetrabutylammonium fluoride (Bu₄NF) in dimethylformamide (DMF) at room temperature . This reaction yields 2-fluoro-3-bromopyridine, which can then undergo further substitution reactions to introduce the nitrophenyl group.
Industrial Production Methods
Industrial production of fluorinated pyridines, including this compound, often involves large-scale fluorination processes using fluorinating agents like aluminum fluoride (AlF₃) and copper fluoride (CuF₂) at elevated temperatures (450-500°C) . These methods are optimized for high yield and purity, making them suitable for commercial applications.
化学反応の分析
Types of Reactions
2-Fluoro-3-(3-nitrophenyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
Substitution: Various substituted pyridines depending on the nucleophile used.
Reduction: 2-Fluoro-3-(3-aminophenyl)pyridine.
Oxidation: Compounds with additional oxygen-containing functional groups.
科学的研究の応用
2-Fluoro-3-(3-nitrophenyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeled imaging agent due to the presence of fluorine.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with specialized properties.
作用機序
The mechanism of action of 2-Fluoro-3-(3-nitrophenyl)pyridine is largely determined by its ability to interact with biological targets through its fluorine and nitro groups. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the nitro group can participate in redox reactions, influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-Fluoro-3-(4-nitrophenyl)pyridine: Similar structure with the nitro group in a different position.
3-Fluoro-2-(3-nitrophenyl)pyridine: Fluorine and nitro groups swapped positions.
2-Fluoro-3-(3-aminophenyl)pyridine: Reduction product of 2-Fluoro-3-(3-nitrophenyl)pyridine.
Uniqueness
This compound is unique due to the specific positioning of the fluorine and nitro groups, which imparts distinct electronic and steric properties. These characteristics can influence its reactivity and interactions with biological targets, making it a valuable compound for specialized applications .
特性
分子式 |
C11H7FN2O2 |
|---|---|
分子量 |
218.18 g/mol |
IUPAC名 |
2-fluoro-3-(3-nitrophenyl)pyridine |
InChI |
InChI=1S/C11H7FN2O2/c12-11-10(5-2-6-13-11)8-3-1-4-9(7-8)14(15)16/h1-7H |
InChIキー |
ITXVMRNHTGUNBA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(N=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine](/img/structure/B13190022.png)








![3-Amino-1-[(benzyloxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13190075.png)

![2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]acetic acid](/img/structure/B13190085.png)
